2-Methyl-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile
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Overview
Description
2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile typically involves the condensation of a pyrimidine derivative with a piperidine derivative. One common method involves the reaction of 2-methyl-4-oxo-6-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine group can enhance the binding affinity of the compound to its target, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Paliperidone: A similar compound used as an antipsychotic medication.
Risperidone: Another antipsychotic with a similar structure.
Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents.
Uniqueness
2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the piperidine group can enhance its pharmacokinetic properties, making it a valuable compound in drug development.
Properties
Molecular Formula |
C11H14N4O |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-methyl-6-oxo-4-piperidin-1-yl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H14N4O/c1-8-13-10(9(7-12)11(16)14-8)15-5-3-2-4-6-15/h2-6H2,1H3,(H,13,14,16) |
InChI Key |
UJCYGXORLKQNRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)C#N)N2CCCCC2 |
Origin of Product |
United States |
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